(5R)-5-Cyclopropylmorpholin-3-one
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Overview
Description
(5R)-5-Cyclopropylmorpholin-3-one is a chemical compound characterized by a cyclopropyl group attached to a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Cyclopropylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable carbonyl compound to form the morpholinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-Cyclopropylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
(5R)-5-Cyclopropylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-5-Cyclopropylmorpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmorpholine: Similar in structure but lacks the ketone group.
Morpholinone: Shares the morpholinone ring but without the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholinone ring.
Uniqueness
(5R)-5-Cyclopropylmorpholin-3-one is unique due to the combination of the cyclopropyl group and the morpholinone ring, which imparts specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(5R)-5-cyclopropylmorpholin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)/t6-/m0/s1 |
InChI Key |
LHKUSYLUISUNNC-LURJTMIESA-N |
Isomeric SMILES |
C1CC1[C@@H]2COCC(=O)N2 |
Canonical SMILES |
C1CC1C2COCC(=O)N2 |
Origin of Product |
United States |
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